![molecular formula C18H19N3O2S B239944 N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B239944.png)
N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea, also known as Moroxydine, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It belongs to the class of thiourea derivatives and has been studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral envelope fusion process.
Biochemical and Physiological Effects:
N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea has been shown to have low toxicity and is generally well-tolerated. It has been found to have minimal effects on the normal physiological functions of cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea is its broad-spectrum antiviral activity. It has also been shown to have a low risk of developing resistance. However, its efficacy against certain viruses may be limited, and further research is needed to fully understand its potential applications.
Orientations Futures
Future research on N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea could focus on its potential use in combination with other antiviral agents. Additionally, studies could investigate its use in the treatment of emerging viral infections, such as COVID-19. Further research is also needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea involves the reaction of 4-(4-morpholinyl)aniline with benzoyl isothiocyanate in the presence of a base. The reaction yields N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea has been studied for its potential use as an antiviral agent. It has been shown to have activity against a range of viruses, including influenza A and B viruses, herpes simplex virus, and respiratory syncytial virus.
Propriétés
Nom du produit |
N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea |
|---|---|
Formule moléculaire |
C18H19N3O2S |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H19N3O2S/c22-17(14-4-2-1-3-5-14)20-18(24)19-15-6-8-16(9-7-15)21-10-12-23-13-11-21/h1-9H,10-13H2,(H2,19,20,22,24) |
Clé InChI |
ZSOPSVVEKQFKQA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



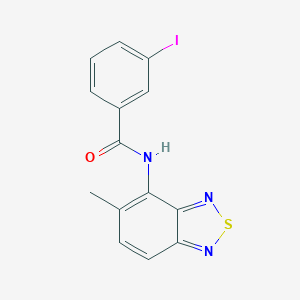
![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)
![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)
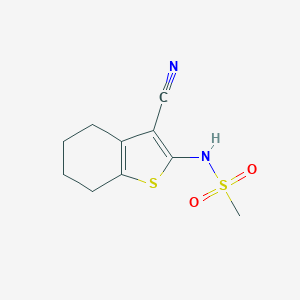
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)
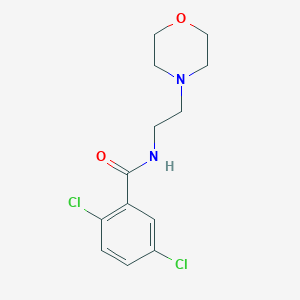
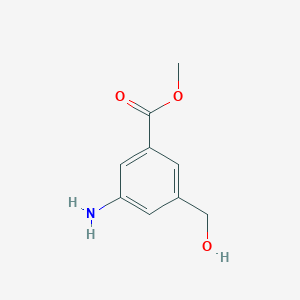
![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)
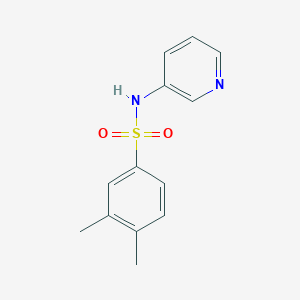
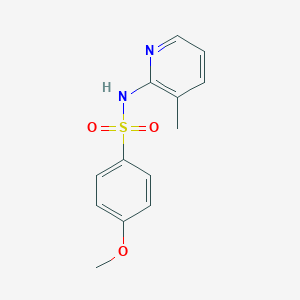
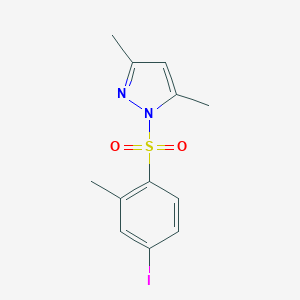
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)